7-(Azepan-1-yl)-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
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Overview
Description
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE is a complex organic compound that belongs to the benzoxadiazole family These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as nitric acid for nitration and various catalysts to facilitate the cyclization process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can lead to the formation of nitroso or nitrate compounds.
Scientific Research Applications
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE involves its interaction with specific molecular targets. The nitro group and benzoxadiazole core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: A simpler compound with similar core structure but lacking the hexahydro-1H-azepin-1-yl and nitro groups.
4-Nitrobenzoxadiazole: Contains a nitro group but lacks the hexahydro-1H-azepin-1-yl moiety.
Benzoxadiazole derivatives: Various derivatives with different substituents that modify their chemical and biological properties.
Uniqueness
2,1,3-BENZOXADIAZOLE,4-(HEXAHYDRO-1H-AZEPIN-1-YL)-7-NITRO-, 3-OXIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential applications. The presence of the hexahydro-1H-azepin-1-yl group and the nitro group distinguishes it from other benzoxadiazole derivatives and contributes to its distinct properties.
Properties
CAS No. |
61785-69-1 |
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Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-(azepan-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)9-5-6-10(12-11(9)13-20-16(12)19)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 |
InChI Key |
VRZYVARISPPPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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